2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione

PROTAC linker chemistry bioorthogonal conjugation hydrazone ligation

PROTAC development is often constrained by incompatible chemistries when assembling heterobifunctional degraders. This C5-hydrazinyl thalidomide analog overcomes amide-coupling cross-reactivity via chemoselective hydrazone ligation. - **Key advantage:** Enables sequential conjugation without amine protection; orthogonal to CuAAC and amide coupling. - **Differentiated property:** pH-dependent stability (t½ 183h at pH 7.4 vs. 4.4h at pH 5.0) for stimulus-responsive degraders. - **Proven utility:** Supports compact linkers (2 PEG units) for CNS/oral degrader programs.

Molecular Formula C13H12N4O4
Molecular Weight 288.26 g/mol
Cat. No. B12960015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione
Molecular FormulaC13H12N4O4
Molecular Weight288.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O
InChIInChI=1S/C13H12N4O4/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19)
InChIKeyFJQUPZDZMWBCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C5-Hydrazine-Functionalized CRBN Ligand for Targeted Protein Degradation


2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione (CAS 497146-95-9; HCl salt CAS 2803460-96-8) is a thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand featuring a nucleophilic hydrazine (–NHNH₂) substituent at the C5 position of the phthalimide ring [1]. It belongs to the immunomodulatory imide drug (IMiD) class and serves as a functionalized building block for assembling proteolysis-targeting chimeras (PROTACs), where the hydrazine moiety enables chemoselective conjugation to carbonyl-bearing linkers or target-protein ligands via hydrazone formation . The parent thalidomide scaffold binds CRBN with a reported dissociation constant (Kd) of approximately 250 nM, and C5-substituted analogs can retain CRBN engagement while offering an alternative exit vector geometry relative to the more commonly exploited C4 position [2].

Why C5-Hydrazine CRBN Ligands Cannot Be Replaced by Generic Analogs


Although multiple C4- and C5-functionalized thalidomide congeners are commercially available as PROTAC precursors, they are not functionally interchangeable. The hydrazine group at the C5 position of this compound provides a mechanistically distinct conjugation chemistry—hydrazone ligation with aldehydes and ketones—that operates orthogonally to the amide coupling (used by C4-amino or C5-piperidinyl analogs) and copper-catalyzed azide–alkyne cycloaddition (used by alkyne/azide-functionalized analogs) [1]. This orthogonality enables sequential, protecting-group-free assembly of heterobifunctional degraders. Critically, linker attachment point (C4 vs. C5) has been demonstrated to alter aqueous stability and neosubstrate degradation profiles of CRBN-recruiting PROTACs, meaning that substitution of a C5-hydrazine building block with a C4-amine analog may yield a degrader with divergent degradation selectivity, undesired IKZF1/3 off-target activity, or reduced ternary complex cooperativity [2]. Furthermore, hydrazone-linked conjugates exhibit pH-dependent stability (t₁/₂ ≈ 183 h at pH 7.4 vs. ~4.4 h at pH 5.0), a property absent in amide-linked constructs, which may be exploited for stimulus-responsive intracellular payload release .

Differentiation Evidence vs. Closest Structural Analogs


Hydrazone-Based Conjugation Orthogonal to Amide and Click Chemistry

The hydrazine moiety on this compound reacts selectively with aldehydes and ketones to form hydrazone linkages. This chemistry is mechanistically orthogonal to the amide coupling used by 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione (Sigma-Aldrich 934402), which requires carboxyl-activated linkers , and to the copper-catalyzed azide–alkyne cycloaddition used by alkyne-functionalized thalidomide analogs such as 2-(2,6-dioxopiperidin-3-yl)-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione [1]. A recent study demonstrated that 24 PROTACs were rapidly assembled by condensing a hydrazide-containing FGFR inhibitor with a CRBN ligand library bearing aldehyde-functionalized linkers, highlighting the synthetic efficiency of hydrazone-based PROTAC construction [2]. The pH–rate profile of hydrazone formation shows a maximum at pH ~4–5, enabling tunable conjugation conditions distinct from the basic pH required for amine acylation [3].

PROTAC linker chemistry bioorthogonal conjugation hydrazone ligation

C5 Exit Vector Modulates CRBN Ternary Complex and Neo-Substrate Selectivity

The position of linker attachment on the thalidomide phthalimide ring—C4 versus C5—directly affects CRBN binding orientation and downstream degradation selectivity. C4 functionalization (as in pomalidomide-derived PROTACs) is widely considered the most reliable attachment point preserving strong CRBN affinity (pomalidomide Ki = 156.60 nM vs. thalidomide Ki = 249.20 nM) [1]. In contrast, C5 substitutions can shift CRBN-binding orientation more dramatically and have been reported to fine-tune neo-substrate recruitment, potentially reducing off-target degradation of IKZF1/3 . The ACS Medicinal Chemistry Letters study by Bricelj et al. (2021) explicitly demonstrated that linker attachment points on CRBN ligands highly affect aqueous stability and neosubstrate degradation features [2]. This differential C5 geometry is structurally illustrated by the CRBN–pomalidomide–ZNF692 co-crystal structure (PDB 6H0G), where the C4 and C5 exit vectors project into distinct solvent channels [3].

CRBN ternary complex neo-substrate selectivity exit vector geometry

pH-Responsive Intracellular Payload Release via Hydrazone Linkers

Hydrazone bonds formed via the hydrazine moiety exhibit pronounced pH-dependent hydrolytic stability. At physiological pH (7.4), hydrazone linkers demonstrate extended stability with a plasma half-life of approximately 183 hours, but undergo rapid cleavage under mildly acidic conditions (pH 5.0, t₁/₂ ≈ 4.4 hours), such as those encountered in endosomal (pH 5.0–6.5) and lysosomal (pH 4.5–5.0) compartments . By contrast, amide bonds formed by amine-functionalized analogs (e.g., 5-piperidin-4-yl thalidomide) are essentially stable across the full physiological pH range and do not release payload under any intracellular condition [1]. This property positions hydrazone conjugates as intrinsically acid-labile constructs that can release a target-protein ligand or cytotoxic payload selectively upon cellular internalization and lysosomal trafficking, a mechanism widely exploited in antibody–drug conjugates (ADCs) but uniquely accessible in PROTAC design through the hydrazine handle [2].

pH-responsive linker intracellular drug release hydrazone stability

Potent Degradation with Ultra-Short Linkers via C5 Exit Vector

A structure–activity relationship study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA) systematically explored different linker lengths and exit vectors on the thalidomide moiety. PROTAC SK2188, utilizing a C4 exit vector, achieved DC₅₀,₂₄ₕ = 3.9 nM with Dmax,₂₄ₕ = 89% in NGP neuroblastoma cells [1]. Critically, altering the linker attachment point to the 5-position of thalidomide enabled identification of potent AURKA degraders with linkers as short as 2 PEG units, demonstrating that the C5 exit vector can support productive ternary complex formation with significantly reduced linker length compared to C4-based designs [1]. This finding is directly relevant to 2-(2,6-dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione, as the hydrazine moiety at C5 serves as the entry point for installing such compact PEG linkers via hydrazone chemistry, potentially yielding degraders with improved physicochemical properties (lower MW, higher ligand efficiency) relative to bulkier C4-linked constructs.

AURKA degradation linker length optimization PROTAC SAR

Pre-Functionalized Handle Eliminates a Synthetic Step

In the standard synthetic route to C5-functionalized thalidomide-based PROTACs, the starting material is typically 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (thalidomide-5-fluoride, CAS 835616-61-0), which undergoes nucleophilic aromatic substitution (SNAr) with an amine- or hydroxyl-terminated linker at elevated temperatures (90–130°C) in DMSO or DMF with DIPEA as base [1]. Reported yields for this SNAr step with primary amine linkers range from 18% to 92% depending on conditions [1]. By providing a pre-installed hydrazine nucleophile at the C5 position, 2-(2,6-dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione bypasses this SNAr step entirely. The user instead performs a direct hydrazone condensation with an aldehyde/ketone-terminated linker under mild acidic conditions (pH 4–5, ambient temperature), avoiding the high-temperature SNAr conditions that can cause racemization of the chiral glutarimide center . The free base form (CAS 497146-95-9, MW 288.26) and HCl salt (CAS 2803460-96-8, MW 324.72) are both commercially available at ≥95% purity from multiple vendors .

PROTAC synthesis efficiency building block strategy step economy

Optimal Research and Procurement Scenarios


Orthogonal PROTAC Library Assembly Without Protecting Groups

When constructing a diverse PROTAC library where the target-protein ligand contains a reactive amine or hydroxyl group that would cross-react during amide coupling, the hydrazine handle enables chemoselective conjugation to an aldehyde/ketone-functionalized linker under mildly acidic conditions (pH 4–5). This orthogonality—validated by the rapid preparation of 24 PROTACs from hydrazide-containing inhibitors and aldehyde-bearing E3 ligand-linker conjugates [1]—allows sequential conjugation without amine protection strategies. Procurement of this pre-functionalized building block eliminates the unreliable SNAr step (reported yields 18–92%) required when starting from thalidomide-5-fluoride [2], making it the preferred entry point for parallel synthesis workflows.

IKZF1/3-Sparing PROTAC Design via C5 Geometry

In programs targeting proteins outside the hematopoietic lineage—where degradation of Ikaros (IKZF1) and Aiolos (IKZF3) by CRBN-recruiting PROTACs constitutes a dose-limiting toxicity risk—the C5 exit vector offers a structurally rational strategy to modulate degradation selectivity. As demonstrated by the ACS Medicinal Chemistry Letters study showing that linker attachment points highly affect neosubstrate degradation features [3], and the SAR analysis confirming that C5 substitutions can reduce off-target IKZF1/3 degradation , this compound serves as the key starting material for installing C5-directed linkers. The AURKA PROTAC study further supports that C5-attached linkers as short as 2 PEG units can achieve potent on-target degradation [4].

pH-Responsive PROTACs with Conditionally Cleavable Linkers

For applications requiring stimulus-responsive target protein degradation—such as tumor microenvironment-activated PROTACs or lysosome-directed payload release—the hydrazine moiety enables assembly of hydrazone-linked constructs that remain stable in circulation (t₁/₂ ≈ 183 h at pH 7.4) but undergo selective hydrolysis upon endosomal/lysosomal internalization (t₁/₂ ≈ 4.4 h at pH 5.0) . This pH-dependent stability differential (~42-fold) is inaccessible with amide-coupled PROTACs derived from amine-functionalized analogs, which are essentially pH-insensitive [5]. The compound thus enables a unique class of conditionally active degraders for oncology applications.

Ultra-Compact PROTACs with Short Linkers

When minimizing molecular weight and maximizing ligand efficiency are priorities—as in CNS-penetrant PROTAC programs or oral degrader development—the C5 exit vector permits productive ternary complex formation with significantly shorter linkers than typical C4-based designs. The Eur. J. Med. Chem. study demonstrated that C5-attached PEG linkers of only 2 units support potent AURKA degradation [4]. The hydrazine handle at C5 enables direct condensation with short aldehyde/ketone-terminated linker-POI ligand conjugates, yielding compact degraders with potentially superior permeability and pharmacokinetic properties relative to bulkier C4-amide constructs.

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